Home > Products > Screening Compounds P84066 > 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide - 946274-17-5

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Catalog Number: EVT-2513187
CAS Number: 946274-17-5
Molecular Formula: C21H24N4O3S
Molecular Weight: 412.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide

Compound Description: (E)-4-(((5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL) is a Schiff base ligand synthesized and studied alongside its molybdenum (MoO2) complex. [] The research explores the compound's physicochemical properties, spectral characteristics, and theoretical modeling, including DFT calculations for geometry, molecular orbital analysis, and NLO properties. [] The ligand coordinates with molybdenum through its azomethine nitrogen and enolic oxygen. [] Theoretical calculations and in silico analysis suggest potential pharmacological activity and drug-likeness for this compound. []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

Compound Description: This compound, identified as ZINC18057104, emerged as a potential DNA gyrase A inhibitor through virtual screening and in vitro antimicrobial activity testing. [] Exhibiting antimicrobial activity against Escherichia coli, including quinolone-resistant strains, it demonstrated a minimum inhibitory concentration (MIC) of 2 μg/ml against E. coli ATCC ® 25922 TM. [] The compound's quinoline structure resembles quinolone antibiotics but interacts differently with DNA gyrase, suggesting a potential alternative treatment for quinolone-resistant E. coli infections. []

2-Methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This compound (N-2) is part of a series of synthesized derivatives tested for antimicrobial activity. [] Structural elucidation relied on elemental analysis and H NMR spectral studies. [] The compound exhibited antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []

2-Methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This series of compounds, represented as (N-2), incorporates a benzothiazepine moiety into its structure. [] Researchers synthesized and characterized these derivatives using elemental analysis and 1H NMR spectroscopy. [] Antimicrobial activity was assessed against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound, identified as (8), is an orally active CCR5 antagonist. [] A new, cost-effective synthetic route for this compound was developed, involving the Suzuki-Miyaura reaction and a novel esterification-cyclization strategy. []

4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide

Compound Description: This compound, a chalcone derivative, has been characterized by X-ray crystallography, revealing its three-dimensional structure and intermolecular interactions. [] The molecule features a benzenesulfonamide group and a chalcone moiety with a trans (E) configuration across its double bond. [] In the crystal structure, molecules are linked by N-H⋯O and weak C-H⋯O hydrogen bonds, forming a three-dimensional supramolecular network. []

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

Compound Description: This compound has been structurally characterized by X-ray crystallography. [] The molecule features two benzene rings linked by a sulfamoyl bridge and a 5-methyl-1,2-oxazole ring attached to one of the benzene rings. [] In the crystal structure, molecules are connected via N-H⋯N and N-H⋯O hydrogen bonds, forming chains that run along the [] direction. []

Diethyl((substituted phenyl)((4-(N-(5-methyl-4,5-dihydroisoxazol-3-yl)sulfamoyl)phenyl)amino)methyl)phosphonates

Compound Description: This series of compounds was synthesized using a green chemistry approach involving microwave irradiation and a mesoporous titania-ceria mixed oxide catalyst. [] They were evaluated for antimicrobial activity against Escherichia coli, with several compounds exhibiting significant inhibitory effects. [] Molecular docking studies against Cox-2 suggested potential anti-inflammatory properties for this class of compounds. []

4-Amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide

Compound Description: This compound, a sulfonamide derivative, has been investigated for its potential antibacterial activity. [] Its crystal structure reveals a planar flavone moiety, and the isoxazole and aminophenyl rings are also planar. [] The crystal structure is stabilized by intra- and intermolecular hydrogen bonds. []

(2S,3S,4R)-N''-Cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378)

Compound Description: KR-31378 is a benzopyran analog that demonstrates neuroprotective effects against cerebral infarct in rats by reducing infarct area, inhibiting apoptotic cell death, upregulating Bcl-2 expression, and downregulating Bax protein and cytochrome c release. [] It exerts its protective effects through antioxidant and antiapoptotic actions. []

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic Acid (GI 262570)

Compound Description: This compound, known as GI 262570, acts as a peroxisome proliferator-activated receptor-γ (PPAR-γ) activator. [] In conscious rats, it induces a slow, moderate reduction in mean arterial blood pressure and progressive hindquarters vasodilatation without significantly impacting renal or mesenteric hemodynamics. [] This vasodilatory effect is specific to the hindquarters and doesn't involve α- or β2-adrenoceptors or alterations in nitric oxide release. []

2-Methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This series of compounds features a dihydroisoxazole ring within its structure. [] Researchers synthesized and characterized these derivatives using elemental analysis and 1H NMR spectroscopy. [] Their antimicrobial activity was assessed against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []

(2S,3S,4R)-N'-Cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N''-benzylguanidine (KR-31378) and its Acetylated Metabolite

Compound Description: KR-31378, a benzopyran analog, and its acetylated metabolite exhibit antiapoptotic effects in human umbilical vein endothelial cells (HUVECs) when challenged with lipopolysaccharide (LPS). [] This suggests potential therapeutic applications in conditions involving endothelial dysfunction and inflammation. []

DPC 333 ((2R)-2-((3R)-3-Amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide))

Compound Description: DPC 333 acts as a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). [] It effectively inhibits lipopolysaccharide-induced soluble TNF-α production in various species, including rodents, chimpanzees, and humans. [] DPC 333 demonstrates oral bioavailability and efficacy in rodent models of endotoxemia and collagen antibody-induced arthritis. [] Pharmacokinetic and pharmacodynamic studies in chimpanzees and humans support its potential as a novel therapeutic agent for inflammatory diseases by controlling excessive TNF-α production. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Compound Description: This compound, a Schiff base, is synthesized from 5-bromosalicylaldehyde and sulfamethazine. [] X-ray crystallography reveals its structure and tautomeric behavior in the solid state, indicating a preference for the enol form. [] Intermolecular hydrogen bonding interactions contribute to the compound's crystal packing. []

[18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX)

Compound Description: This compound, designated as [18F]FIMX, has been developed as a potential PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1). [] Studies in rhesus monkeys demonstrate favorable brain uptake and specific, reversible binding to mGluR1. [] Its properties make it a promising candidate for studying mGluR1 in neuropsychiatric disorders and drug development. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound (8) was synthesized and characterized through X-ray crystallography and DFT calculations. [] It exhibits antiproliferative activity against various cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer), with promising IC50 values. [] Molecular docking studies suggest it may inhibit PDB:3D15. []

N-{4-[(2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(1H)-yl)carbonyl]phenyl}biphenyl-2-carboxamide Monohydrochloride (YM087)

Compound Description: YM087 is a potent arginine vasopressin antagonist. [] A novel, cost-effective synthetic route has been developed for this compound. []

4-(2-amino-1-methylimidazo[4,5-b]pyrid-6-yl)phenyl sulfate

Compound Description: This compound is a major metabolite of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rats. [] Its formation is increased in hepatocytes from PCB-pretreated animals. [] The structure was elucidated using spectroscopic techniques and enzymatic hydrolysis. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

Compound Description: This compound (2e) acts as a potent and selective β3-adrenergic receptor agonist. [] It exhibits high potency and selectivity over β1 and β2 receptors. [] Additionally, it demonstrates good oral bioavailability in multiple mammalian species and has an extended duration of action. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

Compound Description: This group of compounds represents a series of acrylamide derivatives designed and synthesized as potential anticancer agents. [] The compounds feature a (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl acrylamide core with varying substituents (R) on the propoxy group, including piperazinyl, piperidinyl, tetrahydropyrrole, morpholinyl, dimethylamino, and diethylamino moieties. [] They have demonstrated good anticancer activity. []

5-{(E)-[4-(2″,5″-Dioxo-2″,5″-dihydro-1H-pyrrol-1-yl)phenyl]diazenyl}-2-methyl-N3-phenyl-3-thiophenecarboxamide Analogues

Compound Description: These are thiophene-carboxamide analogues (1a-c) synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. [] They exhibited promising antibacterial activity, with MIC and MBC values comparable to ciprofloxacin. []

N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (LH2)

Compound Description: LH2 is a ligand synthesized and characterized for its complexation behavior with various metal ions (Co2+, Ni2+, Cu2+, Zn2+, and Cd2+). [] The ligand coordinates with metal ions through its nitrogen atoms. []

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

Compound Description: This compound has been characterized by X-ray crystallography. [] The crystal structure reveals intermolecular N-H⋯O and C-H⋯O hydrogen bonds, leading to the formation of dimers. [] The pyrrolidine ring exhibits positional disorder. []

N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide Derivatives

Compound Description: These are benzenesulfonamide derivatives designed and synthesized as potential antimicrobial agents. [] They exhibit moderate to potent activity against various bacterial species and Candida albicans. [] Docking studies suggest they target glucosamine-6-phosphate synthase, an enzyme involved in microbial cell wall synthesis. []

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 is a highly potent and orally active endothelin ET(A) receptor antagonist. [] It exhibits excellent selectivity for ET(A) over ET(B) receptors and demonstrates improved metabolic stability compared to its regioisomer. [] BMS-207940 shows enhanced potency and duration of action in blocking big ET pressor responses in rats compared to its predecessor, BMS-193884. []

N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its 6-Methyl Derivative

Compound Description: These novel analogues are designed as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as potential antitumor agents. [] They exhibit potent inhibitory activity against these enzymes and demonstrate significant antitumor activity against a panel of human tumor cell lines in vitro. [] Their dual inhibition mechanism and potent antitumor activity make them promising leads for developing new anticancer therapies.

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic Acid (3) and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (4)

Compound Description: Compounds 3 and 4 are novel classical antifolates designed and synthesized as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). [] Compound 3 exhibits potent inhibitory activity against both human DHFR and TS, making it a promising lead for developing new anticancer agents. [] Both compounds are substrates for folylpolyglutamate synthetase (FPGS), an enzyme involved in the retention of antifolates within cells. [] Compound 3 displays potent growth inhibitory activity against several human tumor cell lines in culture. []

N-[4-[1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide (HPAEPMS)

Compound Description: HPAEPMS has been investigated using FT-Raman and FT-IR spectroscopy to analyze its vibrational spectral characteristics. [] Theoretical calculations using Density Functional Theory (DFT) with a 6-31G(d,p) basis set were performed to support the vibrational assignments. [] The study provides insights into the molecule's vibrational modes and structural properties. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. [] It demonstrates significant antitumor activity in preclinical models of FGFR3-driven cancers, such as bladder cancer. [] Its high selectivity and potency make it a promising candidate for targeted cancer therapy. []

N'-(7-Chloroquinolin-4-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide Derivatives

Compound Description: These compounds represent a novel series of pyrimidine-carbohydrazide derivatives synthesized and evaluated for their antibacterial activity. [] They exhibit good to excellent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. [] Their broad-spectrum antibacterial activity and potential to overcome drug resistance make them promising leads for developing new antibacterial agents.

2-(4-(2-Amino-6-(4-substituted phenyl)pyrimidin-4-yl)phenoxy)-2-methylpropanoic Acid Derivatives

Compound Description: This series of aminopyrimidines incorporates a phenoxyisobutyric acid pharmacophore and exhibits significant antihyperlipidemic and antihyperglycemic activity in a rat model. []

(S)-4-(5-(1-((1,3,4-Thiadiazol-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-5H-chromeno[2,3-b]pyridin-2-yl)-2-fluoro-N,N-dimethylbenzamide (BMS-776532) and its Methylene Homologue (BMS-791826)

Compound Description: These compounds are structurally novel azaxanthene-based selective glucocorticoid receptor (GR) modulators. [] They exhibit a distinct partial agonist profile across various assays, including suppression of cytokine production in human whole blood and rodent models of inflammation. []

(2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC) that exhibits in vivo antitumor activity. [] It is a member of the N-hydroxy-3-phenyl-2-propenamide class of HDAC inhibitors and shows significant antitumor activity in xenograft models of human colon and lung cancer. []

N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide] (S33138)

Compound Description: S33138 is a preferential dopamine D3 versus D2 receptor antagonist with potential antipsychotic properties. [] It displays a unique pharmacological profile, selectively modulating dopamine neurotransmission and interacting with other neurotransmitter systems like serotonin and norepinephrine. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD is a potential novel antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It demonstrates a lower affinity for histamine H1 receptors compared to olanzapine, suggesting a potentially reduced risk of metabolic side effects. [] Preclinical studies suggest that FMPD may offer efficacy in treating schizophrenia and bipolar mania with a favorable safety profile. []

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems, including thiazolo[3,2-a]pyrimidines and related compounds, which are often explored for their potential biological activities. [, ]

Source and Classification

The compound can be classified as a sulfonamide due to the presence of the sulfonamide functional group (-SO2NH2). It is also categorized as an aromatic amine, given the presence of the amino group attached to an aromatic ring. The specific structure indicates its potential relevance in pharmacology, particularly in the design of new therapeutic agents.

Synthesis Analysis

The synthesis of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves several key steps. A common method for synthesizing such compounds is through the reaction of an amine with a sulfonyl chloride or sulfonic acid derivative.

  1. Initial Reaction: The synthesis typically begins with the reaction between 4-(2-methyl-6-propoxypyrimidin-4-yl)aniline and benzenesulfonyl chloride. This reaction can occur in a polar aprotic solvent like N,N-dimethylformamide (DMF), where lithium hydride may be used as a base to facilitate the formation of the sulfonamide bond.
  2. Reaction Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures, and completion can be monitored using techniques such as thin-layer chromatography (TLC).
  3. Purification: After completion, the product can be precipitated by adjusting the pH and filtered out, followed by washing and drying to obtain the final compound.
Molecular Structure Analysis

The molecular formula for 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S.

Structural Features

  • Sulfonamide Group: Characterized by the presence of sulfur bonded to two oxygens and an amine group.
  • Aromatic Rings: The compound contains multiple aromatic systems which contribute to its stability and potential biological activity.
  • Pyrimidine Derivative: The inclusion of a pyrimidine ring enhances its pharmacological properties.

Geometric Configuration

The arrangement of atoms around the sulfur atom typically exhibits tetrahedral geometry, which can influence reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can be attributed to:

  1. Nucleophilic Substitution: The amino group on the pyrimidine can participate in nucleophilic substitution reactions.
  2. Acid-base Reactions: The sulfonamide group can act as a weak acid, making it reactive towards bases.
  3. Potential Hydrolysis: Under certain conditions, the sulfonamide bond may undergo hydrolysis, leading to the release of the corresponding amine.
Mechanism of Action

The mechanism of action for compounds like 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-amino benzoic acid (PABA), sulfonamides competitively inhibit this enzyme, leading to decreased folate production and ultimately bacterial growth inhibition.

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 416.5 g/mol.
  • Melting Point: Not explicitly stated but typically expected to be moderate due to the presence of multiple aromatic rings.
  • Solubility: Likely soluble in polar solvents due to its ionic nature from the sulfonamide group.

Spectroscopic Data

  1. Nuclear Magnetic Resonance (NMR): Can provide insights into the hydrogen environments within the molecule.
  2. Mass Spectrometry (MS): Useful for confirming molecular weight and structure.
  3. Infrared Spectroscopy (IR): Can identify functional groups present in the compound.
Applications

The primary applications for 4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide include:

  1. Antibacterial Agents: Due to its structural similarity to known sulfa drugs, it may exhibit antibacterial properties.
  2. Pharmaceutical Development: Its unique structure may allow for modifications leading to new therapeutic agents targeting various diseases.
  3. Research Applications: Useful in studies related to enzyme inhibition and drug design strategies involving sulfonamide derivatives.

Properties

CAS Number

946274-17-5

Product Name

4-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

IUPAC Name

4-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide

Molecular Formula

C21H24N4O3S

Molecular Weight

412.51

InChI

InChI=1S/C21H24N4O3S/c1-4-13-28-21-14-20(22-16(3)23-21)24-17-7-9-18(10-8-17)25-29(26,27)19-11-5-15(2)6-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24)

InChI Key

MIXFCOWROCFHEF-UHFFFAOYSA-N

SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.